molecular formula C14H15N B180216 (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine CAS No. 153850-89-6

(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine

Cat. No. B180216
M. Wt: 197.27 g/mol
InChI Key: KMKYKXAYRUYGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Methyl[1,1'-biphenyl]-2-yl)methanamine, also known as MBMA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid with a melting point of 115°C and a boiling point of 250°C. MBMA is a versatile compound, and its uses have been studied in areas such as organic synthesis, pharmacology, and analytical chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine involves a series of reactions starting from commercially available starting materials.

Starting Materials
4-methylbenzaldehyde, acetophenone, NaBH4, NaOH, HCl, NH3

Reaction
1. Condensation reaction of 4-methylbenzaldehyde and acetophenone in the presence of NaOH to form 2'-Methyl[1,1'-biphenyl]-2-ol., 2. Reduction of 2'-Methyl[1,1'-biphenyl]-2-ol with NaBH4 to form (2'-Methyl[1,1'-biphenyl]-2-yl)methanol., 3. Conversion of (2'-Methyl[1,1'-biphenyl]-2-yl)methanol to (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine by reaction with HCl and NH3.

Scientific Research Applications

(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine has been used in a variety of scientific research applications. It has been used in organic synthesis for the preparation of a variety of compounds, such as amino acids, peptides, and heterocycles. It has also been used in the synthesis of pharmaceuticals, such as antifungals and antivirals. (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine has also been used in the analysis of biological samples, such as proteins, DNA, and RNA. Additionally, (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine has been used in the synthesis of nanomaterials and in the study of the structure and function of proteins.

Mechanism Of Action

The mechanism of action of (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine depends on the specific application. In organic synthesis, (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine acts as a nucleophile, reacting with electrophiles to form new bonds. In the analysis of biological samples, (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine acts as a quencher, binding to fluorescent molecules and reducing their fluorescence. In the synthesis of nanomaterials, (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine acts as a linker, connecting nanomaterials to form larger structures. In the study of protein structure and function, (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine acts as an inhibitor, blocking the activity of enzymes and other proteins.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine are largely unknown, as it has not been tested in humans or animals. However, studies in cell cultures have shown that (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine is not toxic and does not cause any significant changes in cell growth or metabolism. Additionally, (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine has been shown to be non-carcinogenic and non-mutagenic.

Advantages And Limitations For Lab Experiments

(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and stable at room temperature. Additionally, it is soluble in a variety of organic solvents and has a low melting point, making it easy to handle and work with. The main limitation of (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine is its low solubility in water, which limits its use in aqueous solutions.

Future Directions

The future development of (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine is likely to focus on its use in the synthesis of pharmaceuticals and nanomaterials. Additionally, further research into its biochemical and physiological effects is needed to understand its potential applications in medical and therapeutic settings. Additionally, further research into its mechanism of action could lead to the development of new synthetic methods and improved analytical techniques. Finally, further research into its solubility in water could lead to new uses for (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine in aqueous solutions.

properties

IUPAC Name

[2-(2-methylphenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKYKXAYRUYGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283396
Record name 2′-Methyl[1,1′-biphenyl]-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine

CAS RN

153850-89-6
Record name 2′-Methyl[1,1′-biphenyl]-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153850-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Methyl[1,1′-biphenyl]-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.